molecular formula C11H15NS B12992815 N-(2-Methylbenzyl)thietan-3-amine

N-(2-Methylbenzyl)thietan-3-amine

Cat. No.: B12992815
M. Wt: 193.31 g/mol
InChI Key: BIUZFLVRNCHSEJ-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)thietan-3-amine is a thietane derivative featuring a 2-methylbenzyl substituent on the nitrogen atom of the 3-amino thietane core. This article compares it with similar thietan-3-amine derivatives, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Properties

Molecular Formula

C11H15NS

Molecular Weight

193.31 g/mol

IUPAC Name

N-[(2-methylphenyl)methyl]thietan-3-amine

InChI

InChI=1S/C11H15NS/c1-9-4-2-3-5-10(9)6-12-11-7-13-8-11/h2-5,11-12H,6-8H2,1H3

InChI Key

BIUZFLVRNCHSEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CNC2CSC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides .

Industrial Production Methods

Industrial production methods for N-(2-Methylbenzyl)thietan-3-amine may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methylbenzyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-(2-Methylbenzyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Methylbenzyl)thietan-3-amine involves its interaction with molecular targets through its functional groups. The sulfur atom in the thietane ring can participate in various chemical reactions, while the benzylamine moiety can interact with biological receptors or enzymes .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Thietan-3-amine Derivatives

Key Compounds for Comparison

The following table summarizes structurally related thietan-3-amine derivatives identified in the evidence:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Key Characteristics Source
N-(3-Methylbutyl)thietan-3-amine 3-Methylbutyl C₈H₁₇NS 159.29 ≥95% Lab use only; discontinued
N-(4-fluorobutyl)thietan-3-amine 4-Fluorobutyl C₇H₁₄FNS 163.26 ≥97% High purity; pharmaceutical applications
N-(5-Methylhexan-2-yl)thietan-3-amine 5-Methylhexan-2-yl C₁₀H₂₁NS 187.35 - Long alkyl chain; no hazard data

Substituent Effects on Physicochemical Properties

  • Alkyl vs. Aromatic Substituents: The 2-methylbenzyl group in the target compound introduces aromaticity, likely increasing lipophilicity compared to purely aliphatic analogs like N-(3-Methylbutyl)thietan-3-amine. This could enhance membrane permeability in biological systems but may also reduce solubility in aqueous media.
  • Molecular Weight Trends :

    • Increasing alkyl chain length correlates with higher molecular weight (e.g., 159.29 → 187.35 g/mol for N-(3-Methylbutyl) vs. N-(5-Methylhexan-2-yl) derivatives) . The 2-methylbenzyl group would add ~105 g/mol (benzyl: C₇H₇, ~91 g/mol + methyl: ~15 g/mol), suggesting a molecular weight of ~220–230 g/mol for the target compound.

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